Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Overview

Description

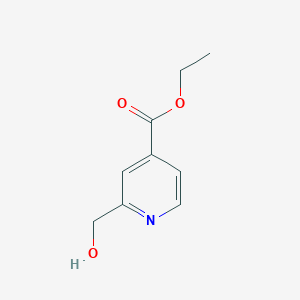

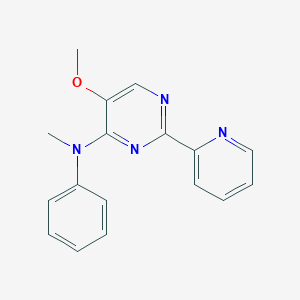

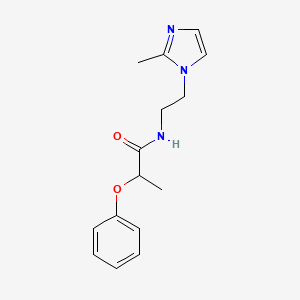

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a chemical compound with the CAS Number: 31804-60-1 and Linear Formula: C9H11NO3 . It is a yellow solid at room temperature .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is represented by the Linear Formula: C9H11NO3 . It has a molecular weight of 181.19 .Physical And Chemical Properties Analysis

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a yellow solid at room temperature . It should be stored at room temperature .Scientific Research Applications

Organic Synthesis Building Block

Ethyl 2-(hydroxymethyl)isonicotinate: serves as a versatile building block in organic synthesis. It’s used to construct a variety of complex molecules due to its reactive ester group and the presence of a hydroxymethyl group adjacent to a pyridine ring. This compound can undergo various chemical reactions, including esterification, alkylation, and condensation, making it valuable for synthesizing pharmaceuticals and biologically active compounds .

Agrochemical Research

In agrochemical research, Ethyl 2-(hydroxymethyl)isonicotinate derivatives have shown fungicidal activity. They are investigated for their efficacy against phytopathogenic fungi like Fusarium culmorum , Phytophthora cactorum , and Rhizoctonia solani . Such compounds are crucial in developing new pesticides that are more environmentally friendly and effective .

Antifungal and Antibacterial Properties

The compound’s analogs have been isolated as natural antifungal and antibacterial antibiotics from Streptomyces species. These properties are significant for creating new antibiotics that can combat resistant strains of bacteria and fungi, addressing a growing concern in medical treatment .

Chiral Chemistry Studies

Ethyl 2-(hydroxymethyl)isonicotinate: is used in chiral chemistry to study the effects of enantiomers on biological systems. The compound’s derivatives can be synthesized in both R and S forms, allowing researchers to compare their biological activities and understand the role of chirality in drug design .

Pesticide Development

The structural knowledge of natural pesticides allows for the chemical synthesis of similar but often more efficient and safer compoundsEthyl 2-(hydroxymethyl)isonicotinate plays a role in this process, contributing to the development of new pesticides that are introduced to the agrochemical market .

Chemical Trap for Insects

As a pyridine compound, it has been shown to trap thrips in crops. This application is particularly useful in integrated pest management strategies, where chemical lures are used to monitor or control pest populations .

Research on Disease Control in Beekeeping

Compounds related to Ethyl 2-(hydroxymethyl)isonicotinate have been proven active against chalkbrood disease caused by Ascosphaera apis in bees. This is vital for maintaining healthy bee populations, which are essential for pollination and agriculture .

Safety and Hazards

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is considered hazardous . It is harmful if swallowed (Hazard Statements H302) . Safety precautions include avoiding dust formation and breathing vapors, mist, or gas . It is recommended to use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Mode of Action

It’s worth noting that its structural analog, Methyl nicotinate, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

If it acts similarly to Methyl nicotinate, it may cause vasodilation and increased blood flow at the site of application .

properties

IUPAC Name |

ethyl 2-(hydroxymethyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVOAWVPVKOQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(hydroxymethyl)isonicotinate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)

![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)

![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)

![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)

![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)